molecular formula C14H11N3O2S B2535591 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline CAS No. 923567-45-7

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline

Cat. No.: B2535591
CAS No.: 923567-45-7
M. Wt: 285.32
InChI Key: GXKNZHZHTWQZRM-QINSGFPZSA-N
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Description

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is a heterocyclic compound that combines the structural features of indoline and thiophene. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline typically involves the reaction of thiophene-2-carbonyl chloride with hydrazide in the presence of a base such as sodium hydroxide. The reaction is carried out in a two-phase system consisting of dichloromethane and water at low temperatures (0°C) followed by stirring at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or aminated thiophene derivatives.

Scientific Research Applications

1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

    1-Methyl-2-oxoindoline: Lacks the thiophene-2-carboxylhydrazidyl group, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylhydrazide: Does not contain the indoline moiety, limiting its biological activity spectrum.

Uniqueness: 1-Methyl-3-(thiophene-2-carboxylhydrazidyl)-2-oxoindoline is unique due to its combined structural features of indoline and thiophene, which confer a broad range of chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-17-10-6-3-2-5-9(10)12(14(17)19)15-16-13(18)11-7-4-8-20-11/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHJQSOVXVIONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126126
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328585-96-2
Record name 2-Thiophenecarboxylic acid, 2-(1,2-dihydro-1-methyl-2-oxo-3H-indol-3-ylidene)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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